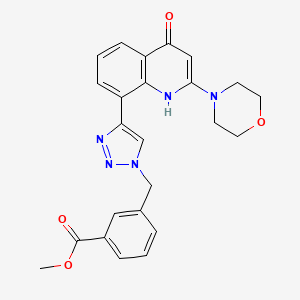

Pyrroloquinoline quinone (disodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrroloquinoline quinone (disodium salt) is a water-soluble salt of the coenzyme pyrroloquinoline quinone. It is known for its role as a redox cofactor and antioxidant. This compound has garnered attention for its potential benefits in improving brain function, promoting longevity, and enhancing mitochondrial biogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrroloquinoline quinone (disodium salt) can be synthesized through microbial fermentation and chemical synthesis. The microbial synthesis involves the use of bacteria such as Methylopila sp. YHT-1, which can produce pyrroloquinoline quinone in shake flask fermentation . Chemical synthesis involves complex steps that result in the production of by-products, making it less efficient .

Industrial Production Methods: Industrial production of pyrroloquinoline quinone (disodium salt) primarily relies on fermentation and purification processes. The compound is obtained through the fermentation of specific bacteria, followed by purification to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Pyrroloquinoline quinone (disodium salt) undergoes various chemical reactions, including oxidation, reduction, and substitution. It acts as a redox cofactor, participating in redox reactions where it can accept and donate electrons .

Common Reagents and Conditions: Common reagents used in reactions involving pyrroloquinoline quinone (disodium salt) include oxidizing agents and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .

Major Products Formed: The major products formed from reactions involving pyrroloquinoline quinone (disodium salt) depend on the specific reaction conditions. For example, in oxidation reactions, the compound can form various oxidized derivatives .

Scientific Research Applications

Pyrroloquinoline quinone (disodium salt) has a wide range of scientific research applications:

Chemistry: It is used as a redox cofactor in various biochemical reactions, facilitating electron transfer processes.

Biology: The compound has been shown to enhance mitochondrial biogenesis, improve cognitive function, and promote neuroprotection

Medicine: Pyrroloquinoline quinone (disodium salt) is being studied for its potential therapeutic effects in treating neurodegenerative diseases, reducing inflammation, and improving metabolic health

Mechanism of Action

Pyrroloquinoline quinone (disodium salt) exerts its effects through several mechanisms:

Redox Cofactor: It acts as a redox cofactor, facilitating electron transfer in various biochemical reactions.

Mitochondrial Biogenesis: The compound enhances mitochondrial biogenesis, leading to increased energy production and improved cellular function.

Neuroprotection: Pyrroloquinoline quinone (disodium salt) has neuroprotective effects, promoting the expression of nerve growth factors and protecting against oxidative stress.

Comparison with Similar Compounds

Pyrroloquinoline quinone (disodium salt) can be compared with other similar compounds such as:

Nicotinamide adenine dinucleotide (NAD): Both act as redox cofactors, but pyrroloquinoline quinone (disodium salt) has unique antioxidant properties.

Flavin adenine dinucleotide (FAD): Similar to pyrroloquinoline quinone (disodium salt), FAD is involved in redox reactions, but pyrroloquinoline quinone (disodium salt) is more potent in promoting mitochondrial biogenesis.

Coenzyme Q10: While both compounds support mitochondrial function, pyrroloquinoline quinone (disodium salt) has additional neuroprotective effects.

Properties

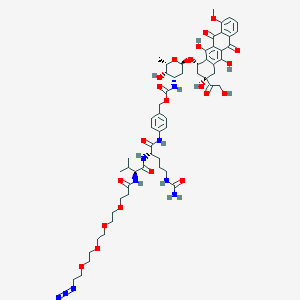

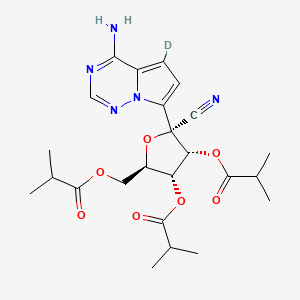

Molecular Formula |

C14H4N2Na2O8 |

|---|---|

Molecular Weight |

374.17 g/mol |

IUPAC Name |

disodium;9-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylate |

InChI |

InChI=1S/C14H6N2O8.2Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24);;/q;2*+1/p-2 |

InChI Key |

UFVBOGYDCJNLPM-UHFFFAOYSA-L |

Canonical SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)[O-])N=C1C(=O)[O-])C(=O)O.[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3aR,6aS)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide](/img/structure/B11932942.png)

![4-amino-6-[[(1R)-1-[8-(1-methyl-6-oxopyridin-3-yl)-1-oxo-2-propan-2-ylisoquinolin-3-yl]ethyl]amino]pyrimidine-5-carbonitrile](/img/structure/B11932949.png)

![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)

![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)

![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)

![N-[3-[bis[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]amino]propyl]-1-oxoisochromene-3-carboxamide](/img/structure/B11932998.png)